4-chlorobenzenediazonium;tetrafluoroborate
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Overview
Description
4-Chlorobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C6H4ClN2BF4. It is a diazonium salt where the diazonium group is bonded to a 4-chlorobenzene ring, and the counterion is tetrafluoroborate. This compound is widely used in organic synthesis, particularly in the preparation of aryl derivatives through diazonium coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzenediazonium tetrafluoroborate is typically synthesized through the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid in the presence of hydrochloric acid to form 4-chlorobenzenediazonium chloride. This intermediate is then treated with tetrafluoroboric acid to yield 4-chlorobenzenediazonium tetrafluoroborate .
Industrial Production Methods: In industrial settings, the synthesis of 4-chlorobenzenediazonium tetrafluoroborate follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzenediazonium tetrafluoroborate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and thiols.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions.
Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products:
Substitution Reactions: Products include 4-chlorobenzene derivatives such as 4-chlorobromobenzene, 4-chlorophenol, and 4-chlorothiophenol.
Coupling Reactions: Azo compounds such as 4-chlorophenylazo phenol and 4-chlorophenylazo aniline.
Reduction Reactions: 4-Chloroaniline.
Scientific Research Applications
4-Chlorobenzenediazonium tetrafluoroborate has numerous applications in scientific research:
Chemistry: It is used in the synthesis of various aryl derivatives and as an intermediate in the preparation of dyes and pigments.
Biology: It is employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceutical compounds and in the development of diagnostic reagents.
Industry: It is utilized in the production of polymers, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 4-chlorobenzenediazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form new compounds. The diazonium group is electron-withdrawing, which makes the aromatic ring more susceptible to nucleophilic attack. The tetrafluoroborate counterion stabilizes the diazonium ion and enhances its solubility in polar solvents .
Comparison with Similar Compounds
Benzenediazonium tetrafluoroborate: Similar in structure but lacks the chloro substituent.
4-Methoxybenzenediazonium tetrafluoroborate: Contains a methoxy group instead of a chloro group.
4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group instead of a chloro group.
Uniqueness: 4-Chlorobenzenediazonium tetrafluoroborate is unique due to the presence of the chloro substituent, which influences its reactivity and the types of reactions it can undergo. The chloro group is electron-withdrawing, which can affect the stability of the diazonium ion and the outcome of substitution reactions.
Properties
IUPAC Name |
4-chlorobenzenediazonium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYBTBSOTHVJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
673-41-6 |
Source
|
Record name | Benzenediazonium, 4-chloro-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chlorobenzene-1-diazonium; tetrafluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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